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Compound of Interest

Compound Name:
3-Cyano-4-fluorophenylboronic

acid

Cat. No.: B1349906 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Cyano-4-fluorophenylboronic acid (CAS Number: 214210-21-6) is a valuable building

block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as

the Suzuki-Miyaura coupling.[1] Its unique substitution pattern, featuring both an electron-

withdrawing cyano group and a fluorine atom, imparts specific reactivity and properties that are

of great interest in the development of pharmaceuticals and advanced materials.[1] A thorough

understanding of its structural and electronic properties through spectral analysis is crucial for

its effective application.

This technical guide provides a comprehensive overview of the expected spectral data for 3-
Cyano-4-fluorophenylboronic acid, including Nuclear Magnetic Resonance (NMR), Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). While extensive searches for specific

experimental data for this compound have not yielded publicly available spectra, this guide

outlines the expected spectral characteristics based on its structure and provides detailed

experimental protocols for obtaining such data.
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Property Value

Chemical Name 3-Cyano-4-fluorophenylboronic acid

Synonyms 2-Fluoro-5-boronobenzonitrile

CAS Number 214210-21-6

Molecular Formula C₇H₅BFNO₂

Molecular Weight 164.93 g/mol

Monoisotopic Mass 165.0397367 Da

Spectral Data (Expected)
The following tables summarize the expected spectral data for 3-Cyano-4-
fluorophenylboronic acid based on its chemical structure and known spectral data of similar

compounds.

Table 1: Expected ¹H NMR Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 8.2 - 7.8 m 3H
Aromatic protons (Ar-

H)

~ 8.5 - 7.5 br s 2H
Boronic acid protons

(B(OH)₂)

Note: The aromatic region will likely show complex multiplets due to proton-proton and proton-

fluorine couplings.

Table 2: Expected ¹³C NMR Data
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Chemical Shift (ppm) Assignment

~ 165 - 160 C-F (with large ¹JCF coupling)

~ 140 - 110 Aromatic carbons (Ar-C)

~ 120 - 115 Cyano carbon (C≡N)

~ 135 - 125 Carbon attached to boron (C-B, often broad)

Table 3: Expected ¹⁹F NMR Data
Chemical Shift (ppm) Multiplicity Assignment

~ -110 to -130 m Ar-F

Note: The chemical shift is referenced to an external standard, and the multiplicity will be due to

coupling with neighboring aromatic protons.

Table 4: Expected ¹¹B NMR Data
Chemical Shift (ppm) Assignment

~ 30 - 25 Trigonal boronic acid (sp²)

Note: The signal is expected to be broad due to the quadrupolar nature of the boron nucleus.

Table 5: Expected IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3400 - 3200 Broad, s O-H stretch (from B(OH)₂)

~ 2240 - 2220 m C≡N stretch (nitrile)

~ 1610 - 1580 m C=C stretch (aromatic ring)

~ 1350 - 1300 s B-O stretch

~ 1250 - 1150 s C-F stretch

~ 1100 - 1000 m In-plane C-H bending

~ 900 - 700 s
Out-of-plane C-H bending and

B-O-H deformation

Table 6: Expected Mass Spectrometry Data
m/z Value Interpretation

~ 165.04
[M]⁺, Molecular ion peak corresponding to the

exact mass of C₇H₅BFNO₂.

Other fragments
Loss of H₂O, OH, B(OH)₂, and other fragments

characteristic of phenylboronic acids.

Detailed Experimental Protocols
The following are detailed methodologies for the key experiments to obtain the spectral data for

3-Cyano-4-fluorophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh approximately 5-10 mg of 3-Cyano-4-fluorophenylboronic acid.

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

in a standard 5 mm NMR tube. The choice of solvent is critical as boronic acids can form
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boroxines (anhydrides) in aprotic, non-coordinating solvents, which can complicate the

spectra. DMSO-d₆ is often a good choice for boronic acids.

Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. Instrumentation and Data Acquisition:

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling.

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary.

¹⁹F NMR: Acquire the spectrum using a fluorine-capable probe. The spectral width should be

set to encompass the expected chemical shift range for aryl fluorides. Proton decoupling is

often employed to simplify the spectrum.

¹¹B NMR: Acquire the spectrum using a broadband probe tuned to the ¹¹B frequency. A wider

spectral width is necessary due to the large chemical shift range of boron. Quartz NMR

tubes are recommended to avoid background signals from borosilicate glass tubes.

Infrared (IR) Spectroscopy
1. Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample

and the crystal. This is often the simplest and quickest method.

KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of

dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

2. Instrumentation and Data Acquisition:

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before

acquiring the sample spectrum.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)
1. Sample Preparation:

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a

mixture with water) at a low concentration (e.g., 1 mg/mL).

Further dilute the stock solution as needed for the specific ionization technique.

2. Instrumentation and Data Acquisition:

Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this

type of molecule. Atmospheric pressure chemical ionization (APCI) could also be used.

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

is recommended to obtain accurate mass measurements and determine the elemental

composition of the molecular ion and its fragments.

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to

observe the molecular ion ([M+H]⁺ or [M-H]⁻) and any adducts. For structural elucidation,

tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and

analyze the resulting daughter ions.

Workflow Visualization
The following diagram illustrates a general workflow for the spectral characterization of a

chemical compound like 3-Cyano-4-fluorophenylboronic acid.
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Sample Handling
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A generalized workflow for the spectral characterization of a chemical compound.

Disclaimer
Despite a comprehensive search of scientific literature, patent databases, and chemical

supplier information, no specific experimental NMR, IR, or MS spectral data for 3-Cyano-4-
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fluorophenylboronic acid (CAS 214210-21-6) was found to be publicly available at the time of

this report. The data presented herein is based on theoretical expectations and data from

analogous compounds. Researchers are advised to acquire experimental data for their specific

samples for accurate characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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